molecular formula C14H18LiNO4 B5119982 lithium;3-[(4-butoxybenzoyl)amino]propanoate

lithium;3-[(4-butoxybenzoyl)amino]propanoate

Cat. No.: B5119982
M. Wt: 271.3 g/mol
InChI Key: BYMDDOQLMIVFDD-UHFFFAOYSA-M
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Description

Lithium;3-[(4-butoxybenzoyl)amino]propanoate is a chemical compound that belongs to the class of organic compounds known as carboxylic acid derivatives. This compound is characterized by the presence of a lithium ion, a butoxybenzoyl group, and a propanoate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;3-[(4-butoxybenzoyl)amino]propanoate typically involves the reaction of 4-butoxybenzoic acid with 3-aminopropanoic acid in the presence of a lithium base. The reaction conditions often include:

    Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Catalysts: Catalysts like N,N’-dicyclohexylcarbodiimide (DCC) may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Lithium;3-[(4-butoxybenzoyl)amino]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Lithium;3-[(4-butoxybenzoyl)amino]propanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of lithium;3-[(4-butoxybenzoyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibition of Enzymes: Inhibiting key enzymes involved in metabolic pathways.

    Modulation of Receptors: Modulating the activity of receptors on the cell surface.

    Alteration of Signaling Pathways: Affecting intracellular signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • Lithium;3-[(4-ethoxybenzoyl)amino]propanoate
  • Lithium;3-[(4-isobutoxybenzoyl)amino]propanoate

Uniqueness

Lithium;3-[(4-butoxybenzoyl)amino]propanoate is unique due to its specific butoxybenzoyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

lithium;3-[(4-butoxybenzoyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4.Li/c1-2-3-10-19-12-6-4-11(5-7-12)14(18)15-9-8-13(16)17;/h4-7H,2-3,8-10H2,1H3,(H,15,18)(H,16,17);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMDDOQLMIVFDD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCCCOC1=CC=C(C=C1)C(=O)NCCC(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18LiNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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